

# Meta-Analysis of Osimertinib Clinical Trial Data: A Comparative Guide

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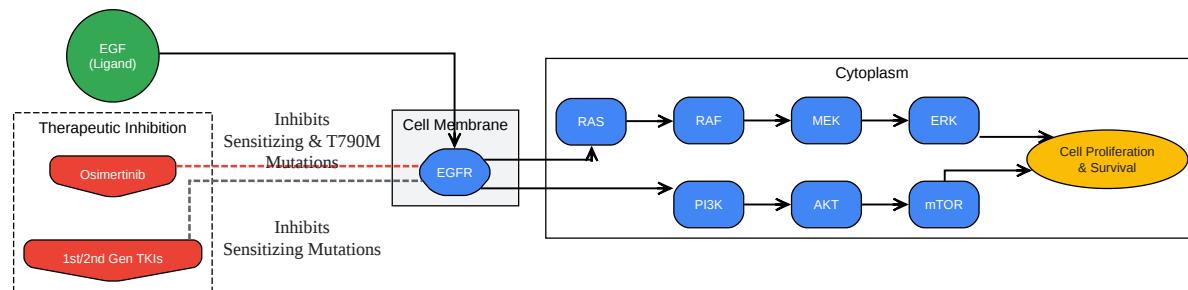
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This guide provides a meta-analysis of clinical trial data for Osimertinib (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It compares its performance against other therapeutic alternatives for patients with EGFR-mutated non-small cell lung cancer (NSCLC), supported by data from pivotal clinical trials.

## Mechanism of Action

Osimertinib is an oral, irreversible EGFR-TKI designed to selectively inhibit both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.<sup>[1][2][3]</sup> It works by covalently binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, which blocks downstream signaling pathways like PI3K/AKT and RAS/RAF/MAPK that are crucial for tumor cell proliferation and survival.<sup>[2][4]</sup> A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which may lead to a more favorable safety profile compared to earlier generation TKIs.<sup>[2][4]</sup>

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**Caption:** EGFR signaling pathway and points of TKI inhibition.

## Quantitative Data Summary: Key Clinical Trials

Osimertinib's efficacy and safety have been evaluated in several landmark clinical trials, most notably FLAURA (first-line setting) and AURA3 (second-line setting).

### Table 1: First-Line Treatment for EGFR-Mutated NSCLC (FLAURA Trial)

This trial compared Osimertinib with standard of care (SoC) first-generation EGFR-TKIs (Gefitinib or Erlotinib) in treatment-naïve patients.[\[5\]](#)[\[6\]](#)

Endpoint	Osimertinib	Standard EGFR-TKI (Gefitinib/Erlot inib)	Hazard Ratio (HR) [95% CI]	p-value
Median Progression-Free Survival (PFS)	18.9 months[5][7]	10.2 months[5][7]	0.46 [0.37 to 0.57][5]	<0.001[5]
Median Overall Survival (OS)	38.6 months[7]	31.8 months[7]	0.80 [0.64 to 1.00]	-
Objective Response Rate (ORR)	80%[8]	76%[8]	-	0.24[5]
Median Duration of Response	17.2 months[8]	8.5 months[8]	-	-
Grade ≥3 Adverse Events	34%[8]	45%[8]	-	-

## Table 2: Second-Line Treatment for EGFR T790M-Positive NSCLC (AURA3 Trial)

This trial compared Osimertinib with a platinum-pemetrexed chemotherapy regimen in patients who had progressed on a prior EGFR-TKI and had the T790M resistance mutation.[9][10]

Endpoint	Osimertinib	Platinum-Pemetrexed Chemotherapy	Hazard Ratio (HR) [95% CI]	p-value
Median Progression-Free Survival (PFS)	10.1 months[9][10]	4.4 months[9][10]	0.30 [0.23 to 0.41][10]	<0.001[10]
Median Overall Survival (OS)	26.8 months[11]	22.5 months[11]	0.87 [0.67 to 1.13]	Not Significant[12]
Objective Response Rate (ORR)	71%[10]	31%[10]	-	<0.001[10]
Grade ≥3 Adverse Events	23%	47%	-	-

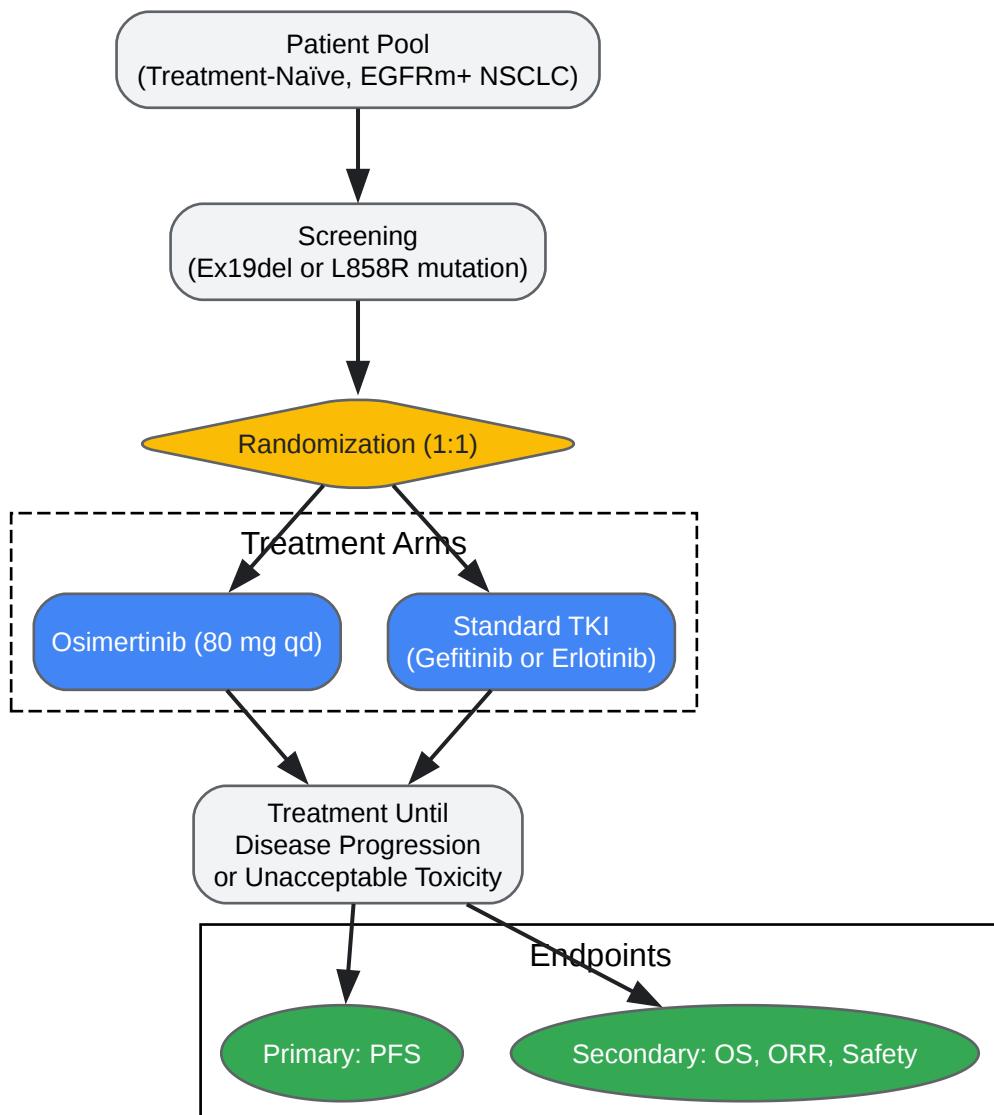
Note on AURA3 OS: The overall survival benefit was not statistically significant, which may be attributed to the high rate (73%) of patients in the chemotherapy arm crossing over to receive Osimertinib upon disease progression.[11][12]

## Experimental Protocols

### FLAURA Trial (NCT02296125) Protocol

- Study Design: A Phase III, double-blind, randomized trial.[6][13]
- Patient Population: 556 treatment-naïve patients with locally advanced or metastatic NSCLC harboring EGFR mutations (Exon 19 deletion or L858R).[6][13]
- Randomization: Patients were randomized 1:1 to receive either Osimertinib or a standard EGFR-TKI. Stratification was based on mutation type (Ex19del vs L858R) and race (Asian vs non-Asian).[13]
- Treatment Arms:
  - Osimertinib: 80 mg orally, once daily.[6][13]

- Standard of Care: Gefitinib (250 mg, once daily) or Erlotinib (150 mg, once daily).[6][13]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by investigators.[13]
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.[5]

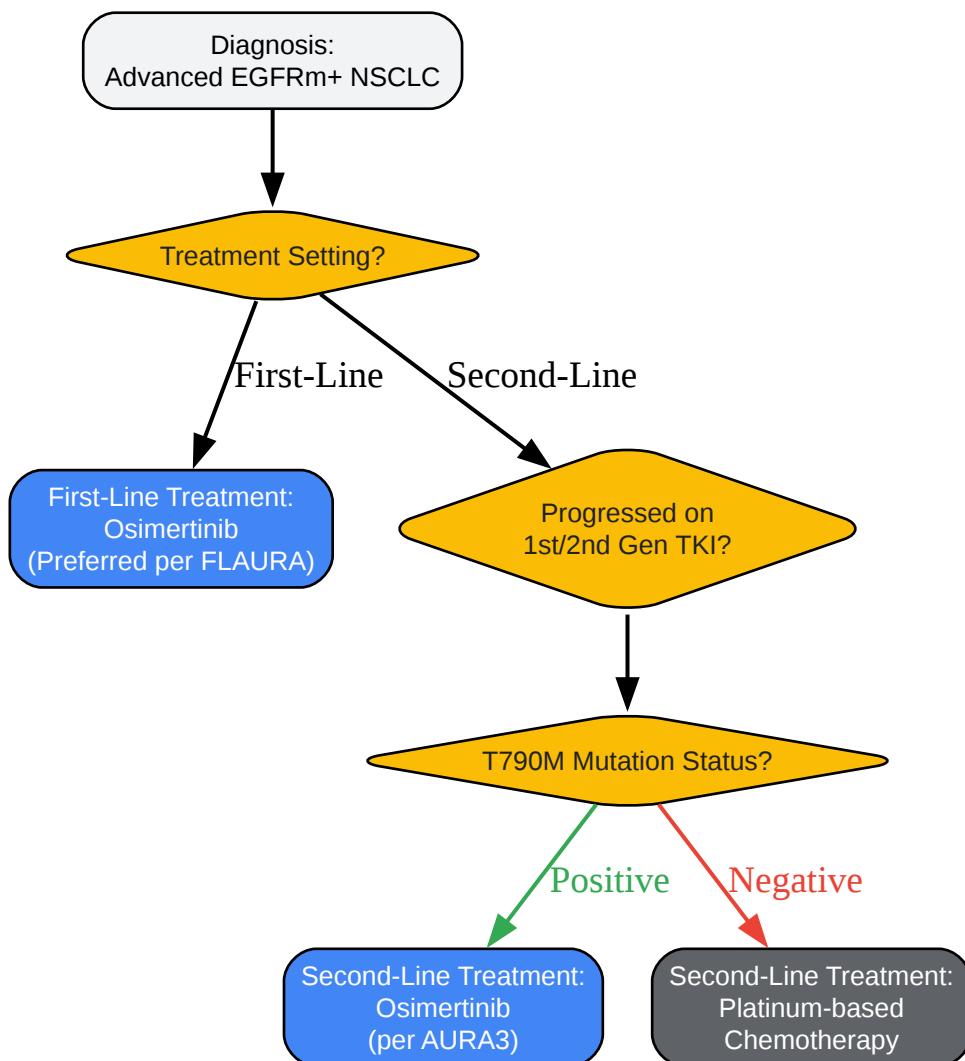


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**Caption:** Simplified workflow of the FLAURA clinical trial.

## AURA3 Trial (NCT02151981) Protocol

- Study Design: A Phase III, open-label, randomized trial.[14][15]
- Patient Population: 419 patients with EGFR T790M-positive advanced NSCLC whose disease had progressed after first-line EGFR-TKI therapy.[11][14]
- Randomization: Patients were randomized 2:1 to receive either Osimertinib or chemotherapy. Stratification was based on race (Asian vs non-Asian).[10]
- Treatment Arms:
  - Osimertinib: 80 mg orally, once daily.[10][11]
  - Chemotherapy: Pemetrexed plus either carboplatin or cisplatin, intravenously every 3 weeks for up to six cycles.[10][11]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by investigators.[10]
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety. [16]

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**Caption:** Treatment selection logic for EGFR-mutated NSCLC.

## Conclusion

The meta-analysis of data from the FLAURA and AURA3 trials demonstrates that Osimertinib offers a significant clinical benefit in both first-line and second-line settings for patients with specific EGFR-mutated NSCLC. In the first-line setting, Osimertinib significantly prolonged both progression-free and overall survival compared to earlier-generation TKIs.<sup>[7]</sup> In the second-line setting for patients with the T790M resistance mutation, it provided superior progression-free survival and objective response rates over standard chemotherapy.<sup>[9][10]</sup> The safety profile of Osimertinib was generally manageable and compared favorably to the alternative treatments in

these trials.[\[8\]](#)[\[10\]](#) These findings support the use of Osimertinib as a standard of care in its approved indications.

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